molecular formula C15H16O3 B13608751 3-(4-Methoxynaphthalen-1-yl)butanoic acid

3-(4-Methoxynaphthalen-1-yl)butanoic acid

Cat. No.: B13608751
M. Wt: 244.28 g/mol
InChI Key: ASYQUOSTEGRBKC-UHFFFAOYSA-N
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Description

3-(4-Methoxynaphthalen-1-yl)butanoic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group attached to the naphthalene ring and a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxynaphthalen-1-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxynaphthalene with butanoic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as esterification, reduction, and hydrolysis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of organic compounds compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxynaphthalen-1-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-(4-Methoxynaphthalen-1-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxynaphthalen-1-yl)butanoic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of aldo-keto reductase 1C3, an enzyme involved in the metabolism of steroids and other compounds. This inhibition can affect various biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxynaphthalen-1-yl)butanoic acid is unique due to the presence of both the methoxy group and the naphthalene ring, which confer specific chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

3-(4-methoxynaphthalen-1-yl)butanoic acid

InChI

InChI=1S/C15H16O3/c1-10(9-15(16)17)11-7-8-14(18-2)13-6-4-3-5-12(11)13/h3-8,10H,9H2,1-2H3,(H,16,17)

InChI Key

ASYQUOSTEGRBKC-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC=C(C2=CC=CC=C21)OC

Origin of Product

United States

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